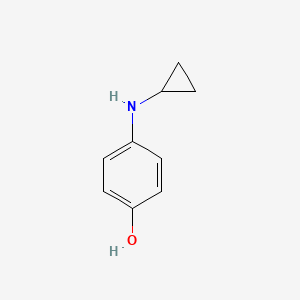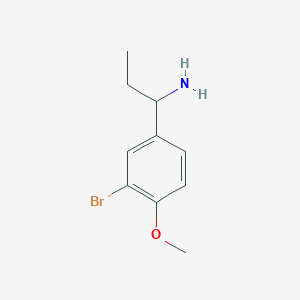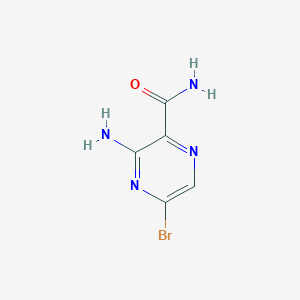![molecular formula C11H17NO2 B12975436 Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,2R,3S,4S)-3-aminobicyclo[222]oct-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and ethyl acrylate.
Cycloaddition Reaction: A Diels-Alder reaction is performed between cyclopentadiene and ethyl acrylate to form a bicyclic intermediate.
Amination: The intermediate undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1R,3S,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- N-[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl-2-furancarboxamide
Uniqueness
Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3/t7-,8-,9-,10+/m1/s1 |
Clave InChI |
VMXYNAWGYXCEFT-KYXWUPHJSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@@H]1N)C=C2 |
SMILES canónico |
CCOC(=O)C1C2CCC(C1N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)

![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)


![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)




![3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)

